molecular formula C17H12N4O3S2 B2431220 1-(1,3-benzodioxol-5-yl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea CAS No. 1334376-44-1

1-(1,3-benzodioxol-5-yl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea

Cat. No.: B2431220
CAS No.: 1334376-44-1
M. Wt: 384.43
InChI Key: DGWKIXNJBJTWTC-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring both benzo[d][1,3]dioxole and benzo[1,2-d:4,3-d’]bis(thiazole) moieties, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the benzo[1,2-d4,3-d’]bis(thiazole) moiety: This involves the condensation of appropriate thioamide precursors.

    Coupling of the two moieties: The final step involves the reaction of the benzo[d][1,3]dioxole derivative with the benzo[1,2-d:4,3-d’]bis(thiazole) derivative in the presence of a suitable coupling agent, such as carbodiimides, to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)-3-phenylurea: Similar structure but lacks the benzo[1,2-d:4,3-d’]bis(thiazole) moiety.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-thiazolyl)urea: Contains a thiazole ring but not the extended benzo[1,2-d:4,3-d’]bis(thiazole) structure.

    1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-methylphenyl)urea: Similar structure with a different aromatic substituent.

Uniqueness

The uniqueness of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)urea lies in its combination of the benzo[d][1,3]dioxole and benzo[1,2-d:4,3-d’]bis(thiazole) moieties, which may confer distinct chemical and biological properties compared to other urea derivatives.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c1-8-18-10-3-4-11-15(14(10)25-8)26-17(20-11)21-16(22)19-9-2-5-12-13(6-9)24-7-23-12/h2-6H,7H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWKIXNJBJTWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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